molecular formula C19H12Cl3NO2S B12719296 4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid CAS No. 116759-06-9

4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid

Cat. No.: B12719296
CAS No.: 116759-06-9
M. Wt: 424.7 g/mol
InChI Key: FATUZSZYYXBKQL-KRXBUXKQSA-N
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Description

4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorinated phenyl groups and the thiazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid: Similar structure but lacks the additional chlorination on the phenyl group.

    2-(2-(3,4-Dichlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid: Similar structure but with different substitution patterns on the phenyl groups.

Uniqueness

4-(4-Chlorophenyl)-2-(2-(3,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is unique due to the presence of both chlorinated phenyl groups and the thiazole ring, which can confer distinct chemical and biological properties

Properties

CAS No.

116759-06-9

Molecular Formula

C19H12Cl3NO2S

Molecular Weight

424.7 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H12Cl3NO2S/c20-13-5-3-12(4-6-13)19-16(10-18(24)25)26-17(23-19)8-2-11-1-7-14(21)15(22)9-11/h1-9H,10H2,(H,24,25)/b8-2+

InChI Key

FATUZSZYYXBKQL-KRXBUXKQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O)Cl

Origin of Product

United States

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